N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide
CAS No.: 946380-93-4
Cat. No.: VC11960078
Molecular Formula: C24H24N2O4S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946380-93-4 |
|---|---|
| Molecular Formula | C24H24N2O4S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C24H24N2O4S/c1-2-30-21-11-13-22(14-12-21)31(28,29)25-20-10-15-23-19(17-20)9-6-16-26(23)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3 |
| Standard InChI Key | PIWUDRVPZXBFBC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Introduction
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. It features a tetrahydroquinoline moiety linked to a benzoyl group and a sulfonamide group, with an ethoxy substituent on the benzene ring. This compound is of interest due to its potential biological activities and structural versatility.
Biological Activity
Sulfonamides, including derivatives like N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide, are known for their potential biological activities. The sulfonamide group is traditionally associated with antibacterial properties, while the tetrahydroquinoline structure can contribute to interactions with various biological targets. The ethoxy substituent may influence the compound's lipophilicity and interaction with biological membranes.
Potential Applications
Given its structural features, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide may have applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Further research is needed to elucidate its therapeutic potential and to explore modifications that could enhance efficacy or reduce side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume